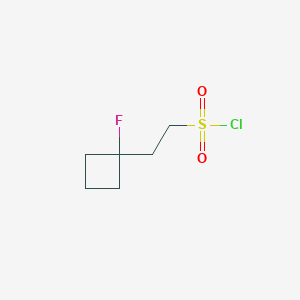![molecular formula C22H15FN2O2 B2595675 (Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide CAS No. 327081-95-8](/img/structure/B2595675.png)
(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a fluorophenoxy group, and a phenylprop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of (Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
相似化合物的比较
Similar Compounds
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds share structural similarities with (Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide and exhibit anticonvulsant activities.
Thiazolamide derivatives containing diphenyl ether moiety: These compounds also contain diphenyl ether moieties and have been studied for their antifungal activity.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
属性
IUPAC Name |
(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-18-10-4-6-12-20(18)27-21-13-7-5-11-19(21)25-22(26)17(15-24)14-16-8-2-1-3-9-16/h1-14H,(H,25,26)/b17-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFIUWTSJGZOT-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
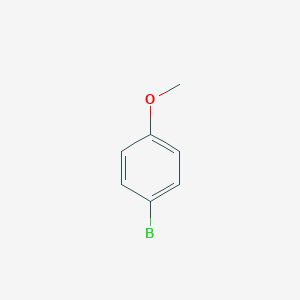
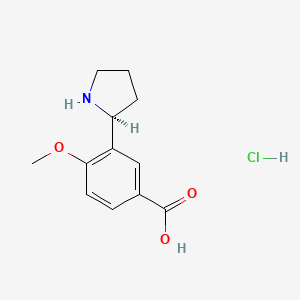
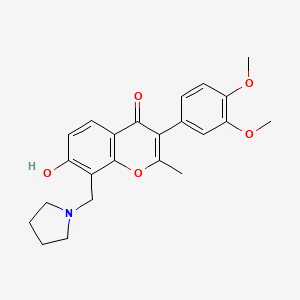
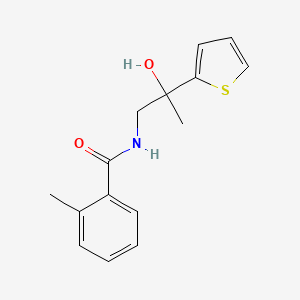
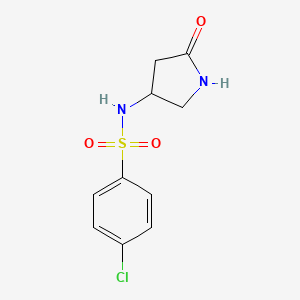
![2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2595602.png)
![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)
![2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2595606.png)
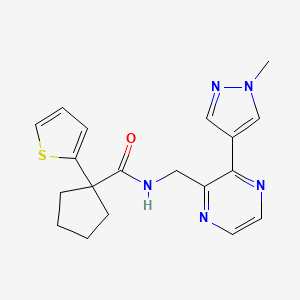
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
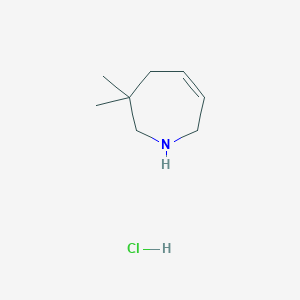
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595611.png)
![N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2595612.png)
